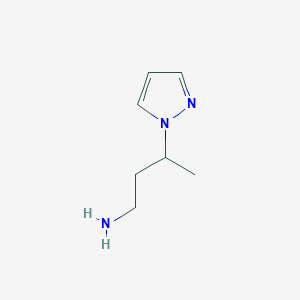
3-(1H-Pyrazol-1-YL)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrazol-1-YL)butan-1-amine is a chemical compound with the IUPAC name 3-(1H-pyrazol-4-yl)butan-1-amine . It has a molecular weight of 139.2 . It is in the form of oil .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in ligands that provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen .Molecular Structure Analysis
The InChI code for 3-(1H-Pyrazol-1-YL)butan-1-amine is 1S/C7H13N3/c1-6(2-3-8)7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) . This indicates the presence of seven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms in the molecule .Chemical Reactions Analysis
Pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, have been found to exhibit excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals .Physical And Chemical Properties Analysis
3-(1H-Pyrazol-1-YL)butan-1-amine has a molecular weight of 139.2 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of oil .Aplicaciones Científicas De Investigación
Anti-tubercular Agents
The compound has been identified as a potential anti-tubercular agent. Researchers have combined in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation to design analogues of the compound that show promise in treating tuberculosis .
Supramolecular Chemistry
Pyrazole derivatives have been used to study supramolecular structures. A series of novel pyrazole compounds was synthesized to understand how small structural changes affect the supramolecular environment, which is crucial for the development of new materials and drugs .
Synthesis of Triazolo Thiadiazine Derivatives
The compound serves as a precursor in the synthesis of a new series of triazolo thiadiazine derivatives. These derivatives were synthesized via a one-pot, four-component method and are expected to have various pharmacological applications .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their antileishmanial and antimalarial activities. Some derivatives have been synthesized and evaluated for these activities, showing potential as treatments for these diseases .
Antifungal Applications
Derivatives of pyrazole have shown moderate potency against black mold and excellent efficacy against Candida albicans, suggesting potential use as antifungal agents .
Safety And Hazards
Direcciones Futuras
Pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, can be used as a model for further developments in catalytic processes relating to catecholase activity . They have a wide range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Propiedades
IUPAC Name |
3-pyrazol-1-ylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMSQXNAIPBGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-1-YL)butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

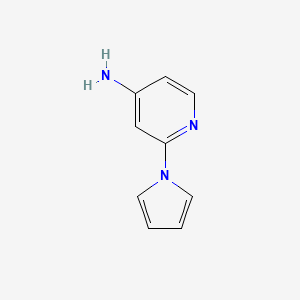

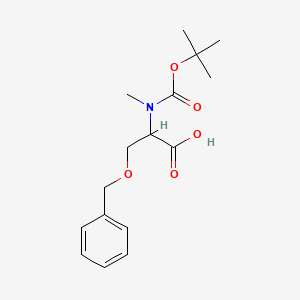
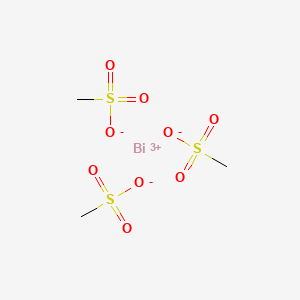

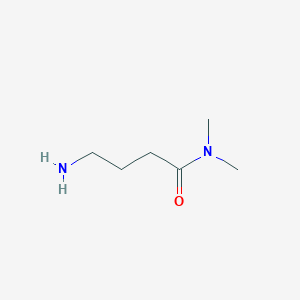

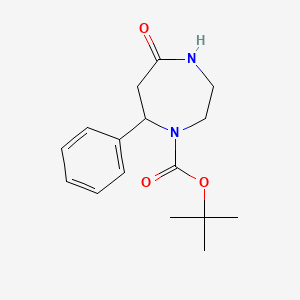
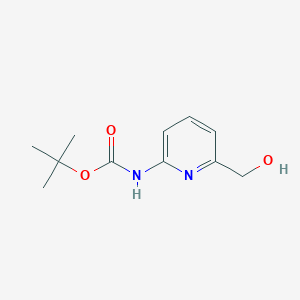
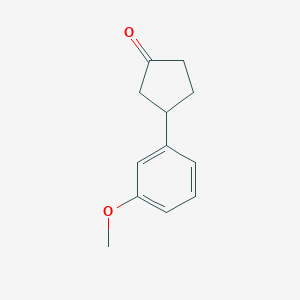
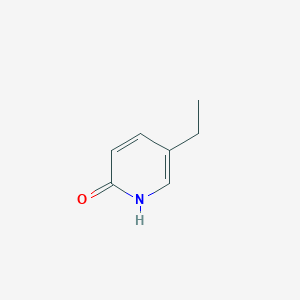
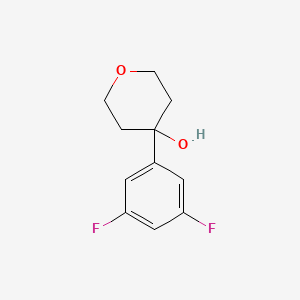

![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)